

Application Notes and Protocols for Topical Formulation of Sofpironium Bromide Gel

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Compound of Interest		
Compound Name:	Sofpironium Bromide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, mechanism of action, and analytical protocols for the topical application of **Sofpironium Bromide** gel. The information is intended to guide research and development efforts for this novel anticholinergic agent for the treatment of primary axillary hyperhidrosis.

Introduction

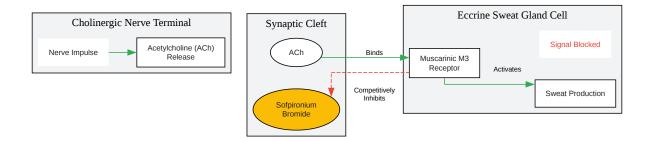
Sofpironium Bromide is a quaternary ammonium anticholinergic agent.[1] Its topical formulation as a gel has been developed for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating.[2][3] The gel is designed for localized delivery to the sweat glands, minimizing systemic exposure and associated side effects.[4] Sofdra™ (sofpironium) topical gel, 12.45%, is the FDA-approved product in the United States for this indication in adults and children 9 years of age and older.[2][5]

Mechanism of Action

Sofpironium Bromide functions as a competitive inhibitor of acetylcholine receptors, specifically the muscarinic M3 receptors located on eccrine sweat glands.[2] By blocking these receptors, it prevents the binding of acetylcholine, a neurotransmitter that stimulates sweat production.[2] This targeted local action indirectly reduces the rate of sweating in the applied area.[2] The drug is designed with a retrometabolic approach, meaning it is rapidly metabolized



to a less active form upon entering systemic circulation, which helps to limit systemic anticholinergic side effects.[4]



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Mechanism of action of **Sofpironium Bromide**.

Formulation Details

The approved formulation of **Sofpironium Bromide** gel (Sofdra[™]) is a clear to translucent, colorless to pale yellow viscous gel containing 12.45% w/w sofpironium, which is equivalent to 15% w/w **sofpironium bromide**.[2]

Table 1: Composition of Sofpironium Bromide Gel, 12.45%



Component	Function	Concentration (Typical)
Sofpironium Bromide	Active Ingredient	15% w/w
Dehydrated Alcohol	Solvent, Penetration Enhancer	77.2% v/v
Hydroxypropyl Cellulose	Gelling Agent	q.s. to desired viscosity
Isopropyl Myristate	Emollient, Penetration Enhancer	q.s.
Hexylene Glycol	Solubilizer, Viscosity Agent	q.s.
Citric Acid	pH Adjusting Agent	q.s. to pH ≤ 5.2
Purified Water	Solvent (if not anhydrous)	q.s. to 100%

q.s. = quantum satis (as much as is sufficient)

Clinical Efficacy and Safety Data

The efficacy and safety of **Sofpironium Bromide** gel, 15%, were evaluated in two pivotal Phase 3, multicenter, randomized, double-blind, vehicle-controlled studies: CARDIGAN I and CARDIGAN II.[3][6]

Table 2: Summary of Primary Efficacy Endpoints from Phase 3 CARDIGAN Studies



Study	Endpoint	Sofpironiu m Bromide 15% (n)	Vehicle (n)	Result	p-value
CARDIGAN I	≥2-point improvement in HDSM-Ax- 7 from baseline to end of treatment	173	177	49% of patients achieved endpoint	<0.0001
CARDIGAN II	≥2-point improvement in HDSM-Ax- 7 from baseline to end of treatment	180	171	64% of patients achieved endpoint	<0.0001
CARDIGAN I	Median reduction in Gravimetric Sweat Production (GSP) (mg)	173	177	128 mg reduction	0.0002
CARDIGAN II	Median reduction in Gravimetric Sweat Production (GSP) (mg)	180	171	143 mg reduction	<0.0001

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary 7-item.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Studies



Adverse Event	Sofpironium Bromide 15%	Vehicle
Dry Mouth	>10%	<2%
Blurred Vision	~9%	<1%
Mydriasis (pupil dilation)	~7%	<1%
Application Site Reactions (pain, erythema, pruritus)	5% to 8%	~2%
Urinary Retention	≥2%	<1%

Most adverse events were reported as mild to moderate in severity and often transient.[7]

Experimental Protocols

The following are detailed protocols for the formulation and analysis of a **Sofpironium Bromide** topical gel, based on the known composition and standard pharmaceutical practices.

Formulation Protocol

This protocol describes the preparation of a 100g batch of **Sofpironium Bromide** gel (15%).

Materials:

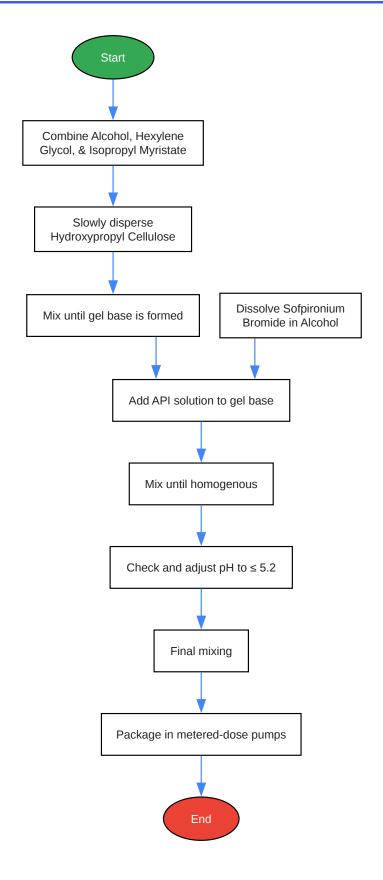
- Sofpironium Bromide (15.0 g)
- Dehydrated Alcohol (qs to 77.2% v/v)
- Hydroxypropyl Cellulose (e.g., Klucel™ HF, ~1.5 2.5 g, adjust for desired viscosity)
- Isopropyl Myristate (e.g., 1.0 g)
- Hexylene Glycol (e.g., 5.0 g)
- Citric Acid (to adjust pH)
- Purified Water (if required for pH adjustment solution)



Procedure:

- In a suitable vessel, combine the Dehydrated Alcohol, Hexylene Glycol, and Isopropyl Myristate.
- While stirring, slowly disperse the Hydroxypropyl Cellulose into the solvent mixture until a uniform, lump-free dispersion is achieved. Continue mixing until the polymer is fully solvated and the gel base is formed.
- In a separate container, dissolve the Sofpironium Bromide in a small portion of the Dehydrated Alcohol.
- Slowly add the Sofpironium Bromide solution to the gel base with continuous mixing until
 the active ingredient is uniformly distributed.
- Check the pH of the gel. If necessary, adjust the pH to be at or below 5.2 by adding a prepared solution of citric acid.
- Continue mixing until the gel is homogenous.
- Transfer the final formulation into appropriate airless, metered-dose pump containers.





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Workflow for **Sofpironium Bromide** Gel Formulation.



Quality Control Protocols

Objective: To determine the amount of **Sofpironium Bromide** in the gel and ensure its uniform distribution.

Method:

- Accurately weigh approximately 1g of the gel from different locations within a container (top, middle, bottom).
- Dissolve each sample in a suitable solvent (e.g., a mixture of acetonitrile and water) and dilute to a known volume.
- Further dilute the samples to a concentration within the calibrated range of the analytical method.
- Analyze the samples by a validated stability-indicating HPLC-UV method.
- Quantify the **Sofpironium Bromide** concentration against a standard curve.
- The drug content should be within 90-110% of the label claim, and the relative standard deviation (RSD) of the samples should be less than 6%.

Objective: To characterize the flow behavior and viscosity of the gel, which are critical for its application and stability.

Method:

- Use a calibrated rotational rheometer with a cone-and-plate or parallel-plate geometry.
- Equilibrate the sample and geometry to a controlled temperature (e.g., 25°C).
- Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile.
- Perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and yield stress.



 The gel should exhibit shear-thinning behavior (viscosity decreases with increasing shear rate) and a defined yield stress.

In Vitro Release Testing (IVRT)

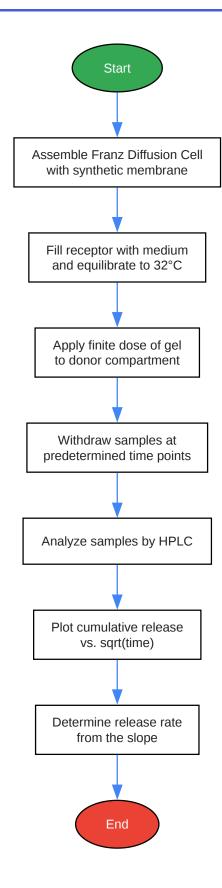
Objective: To measure the rate of release of **Sofpironium Bromide** from the gel formulation. This is a critical performance test.

Apparatus: Franz Vertical Diffusion Cells.

Method:

- Membrane: Use a synthetic, inert membrane (e.g., polysulfone or cellulose acetate).
- Receptor Medium: Select a medium that ensures sink conditions. Given Sofpironium
 Bromide's solubility, a buffered hydroalcoholic solution (e.g., phosphate buffer:ethanol) may be appropriate.
- Procedure: a. Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments. b. Fill the receptor compartment with the receptor medium and equilibrate to 32°C. c. Apply a finite dose (e.g., 5-10 mg/cm²) of the **Sofpironium Bromide** gel to the membrane in the donor compartment. d. At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. e. Analyze the samples for **Sofpironium Bromide** concentration using a validated HPLC method. f. Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.





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In Vitro Release Testing (IVRT) Workflow.



Ex Vivo Skin Permeation Protocol

Objective: To evaluate the permeation of **Sofpironium Bromide** through the skin, providing an indication of its potential for local bioavailability.

Apparatus: Franz Vertical Diffusion Cells.

Method:

- Skin Model: Use excised human or porcine skin. The skin should be dermatomed to a thickness of approximately 500-750 μm.
- Receptor Medium: A physiologically relevant buffer, such as phosphate-buffered saline (pH 7.4), often with a solubilizing agent to maintain sink conditions.
- Procedure: a. Mount the skin section on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Conduct a barrier integrity test (e.g., by measuring transepidermal water loss) to ensure the skin is intact. c. Fill the receptor compartment and equilibrate the system to 32°C. d. Apply a finite dose of the gel to the skin surface. e. Collect samples from the receptor compartment at multiple time points over 24-48 hours, replacing the volume with fresh medium. f. At the end of the study, dismount the skin, separate the epidermis and dermis, and extract the drug from each layer and the skin surface to determine drug retention. g. Analyze all samples by a validated LC-MS/MS method due to expected low concentrations. h. Calculate the steady-state flux (Jss) and permeability coefficient (Kp) from the permeation profile.

Stability Indicating Assay

A stability-indicating analytical method is crucial to ensure that the quantification of **Sofpironium Bromide** is accurate in the presence of any potential degradants.

Method Development:

 Forced Degradation: Subject the Sofpironium Bromide drug substance and the gel formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.



- Method: A reversed-phase HPLC method with UV or mass spectrometric detection is typically suitable. The method must be able to separate the parent Sofpironium Bromide peak from all degradation product peaks and peaks from excipients.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

These application notes and protocols are intended as a guide. Specific parameters for experimental methods should be optimized and validated for the user's specific equipment and laboratory conditions.

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